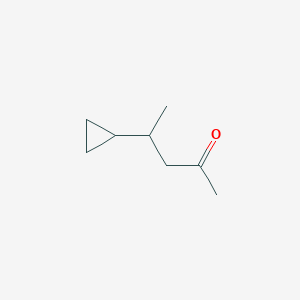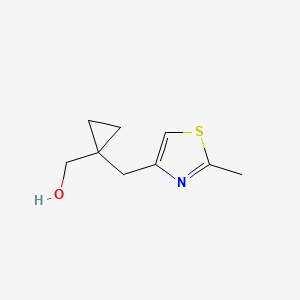
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a methanol moiety, which is further linked to a 2-methylthiazolyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
The synthesis of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 2-methylthiazole under specific reaction conditions. The synthetic route may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods often involve bulk manufacturing processes that ensure high purity and consistency of the final product .
化学反応の分析
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol can be compared with other similar compounds, such as:
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)ethanol: This compound has an additional ethyl group, which may alter its chemical properties and reactivity.
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)amine: The presence of an amine group instead of a hydroxyl group can significantly change its biological activity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
特性
分子式 |
C9H13NOS |
|---|---|
分子量 |
183.27 g/mol |
IUPAC名 |
[1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H13NOS/c1-7-10-8(5-12-7)4-9(6-11)2-3-9/h5,11H,2-4,6H2,1H3 |
InChIキー |
YIFMWDLUJQYRME-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CC2(CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B15319779.png)
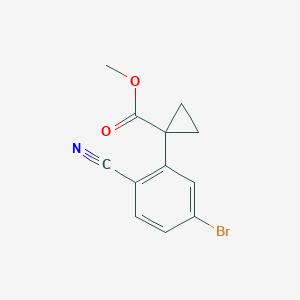
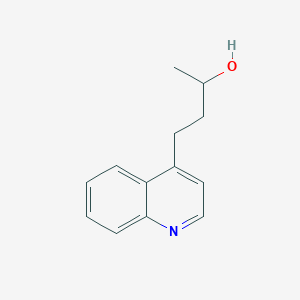

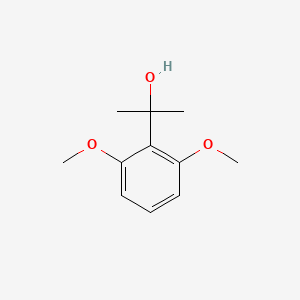
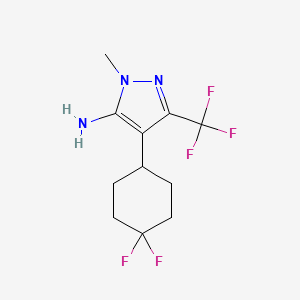
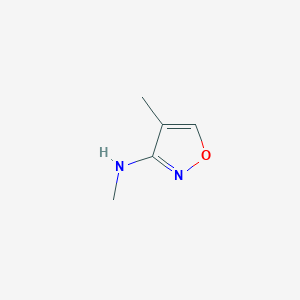

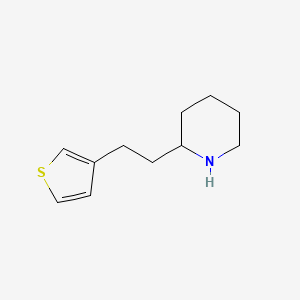
![2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B15319827.png)
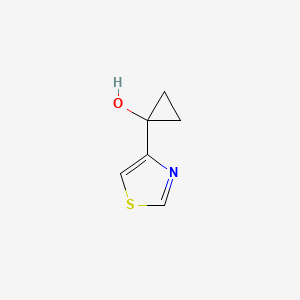
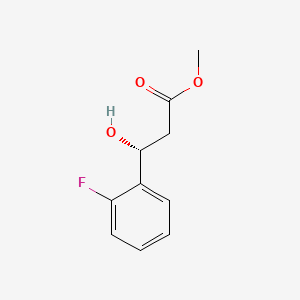
![(E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid](/img/structure/B15319851.png)
